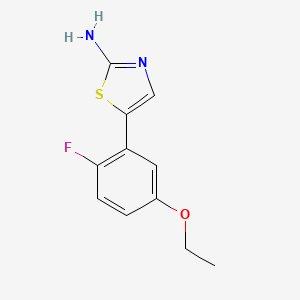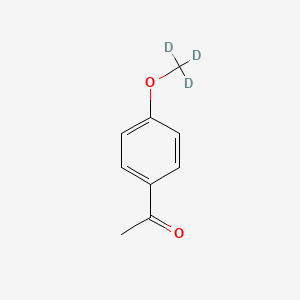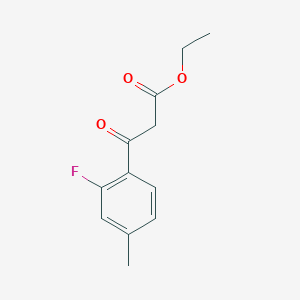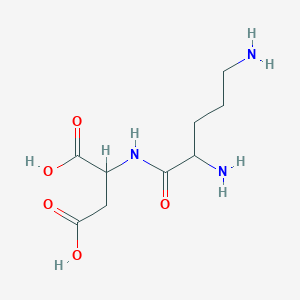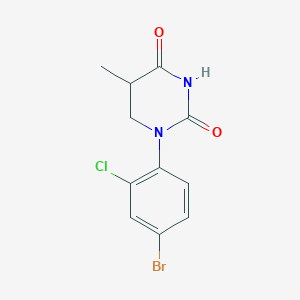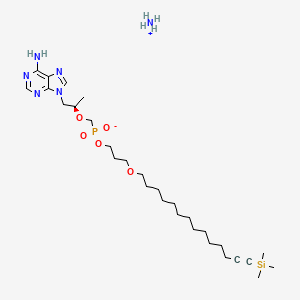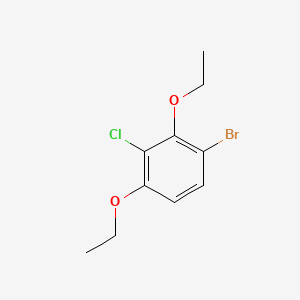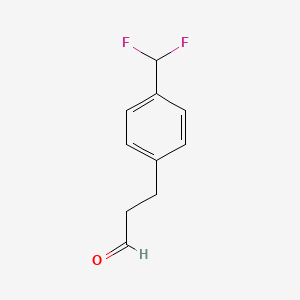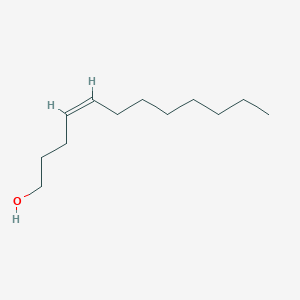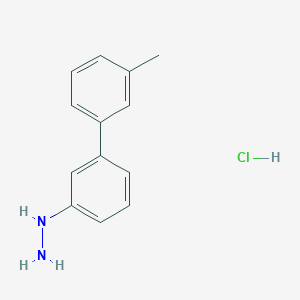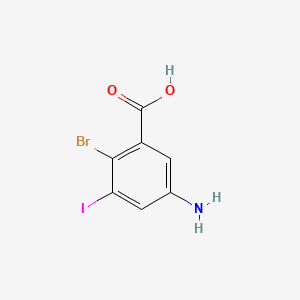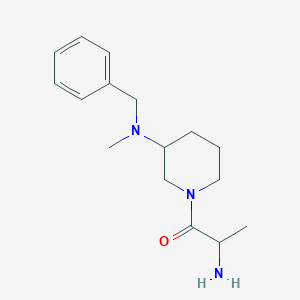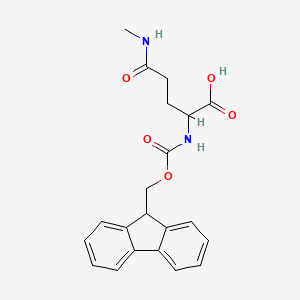
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(methylamino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid is a synthetic compound commonly used in peptide synthesis. It is a derivative of amino acids and is often employed as a protecting group in the synthesis of peptides due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Amide Bond: The protected amino acid is then reacted with methylamine to form the amide bond.
Oxidation: The resulting compound is oxidized to introduce the oxo group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and stability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The compound can undergo substitution reactions to replace the protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of additional carbonyl groups.
Reduction: Conversion of the oxo group to a hydroxyl group.
Substitution: Replacement of the protecting group with other functional groups.
Applications De Recherche Scientifique
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid has several scientific research applications, including:
Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: It is employed in the development of peptide-based drugs.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid involves its role as a protecting group in peptide synthesis. The compound protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The protecting group can be removed under mild conditions, allowing for the synthesis of the desired peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((((tert-Butoxycarbonyl)amino)methyl)amino)-5-oxopentanoic acid: Another protecting group used in peptide synthesis.
(S)-2-((((Benzyloxycarbonyl)amino)methyl)amino)-5-oxopentanoic acid: A similar compound with a different protecting group.
(S)-2-((((Methoxycarbonyl)amino)methyl)amino)-5-oxopentanoic acid: A compound with a methoxycarbonyl protecting group.
Uniqueness
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylamino)-5-oxopentanoic acid is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where protecting groups need to be stable during the synthesis process but easily removable at the end.
Propriétés
Formule moléculaire |
C21H22N2O5 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-22-19(24)11-10-18(20(25)26)23-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26) |
Clé InChI |
MWJPOLRMZHFFLL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
